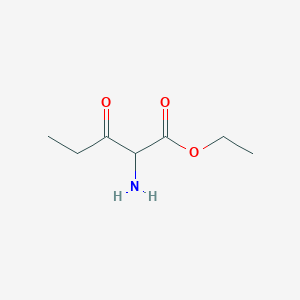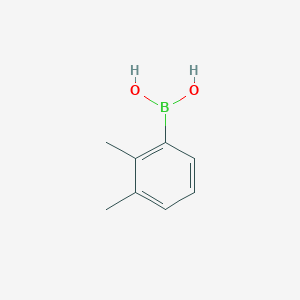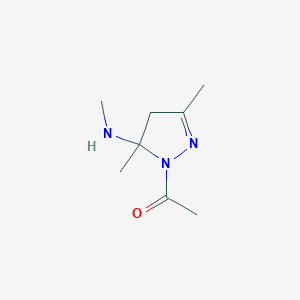
3,4-Difluoro-2-hydroxybenzoic acid
描述
3,4-Difluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a hydroxyl group is present at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of 2-hydroxybenzoic acid (salicylic acid). One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C to room temperature to ensure selective fluorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps like nitration, reduction, diazotization, and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3,4-Difluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.
Reduction: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Products depend on the nucleophile used, such as 3,4-difluoro-2-methoxybenzoic acid.
Esterification: Esters like methyl 3,4-difluoro-2-hydroxybenzoate.
Reduction: 3,4-Difluoro-2-hydroxybenzyl alcohol.
科学研究应用
3,4-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity.
Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3,4-Difluoro-2-hydroxybenzoic acid in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The hydroxyl group at the 2 position also plays a crucial role in binding interactions.
相似化合物的比较
- 2,3-Difluoro-4-hydroxybenzoic acid
- 3,5-Difluoro-2-hydroxybenzoic acid
- 3-Fluoro-2-hydroxybenzoic acid
Comparison:
- 2,3-Difluoro-4-hydroxybenzoic acid: Similar in structure but with fluorine atoms at different positions, leading to different chemical reactivity and biological activity.
- 3,5-Difluoro-2-hydroxybenzoic acid: Fluorine atoms at the 3 and 5 positions, which may affect its steric and electronic properties compared to 3,4-Difluoro-2-hydroxybenzoic acid.
- 3-Fluoro-2-hydroxybenzoic acid: Contains only one fluorine atom, resulting in different physicochemical properties and potentially different applications.
This compound stands out due to its specific substitution pattern, which can impart unique properties and make it suitable for specialized applications in various fields.
属性
IUPAC Name |
3,4-difluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOOBUWKTOCYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374262 | |
| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189283-51-0 | |
| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 189283-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B67255.png)






